Nebramycin factor 12

Description

Overview of Aminoglycoside Antibiotics and the Nebramycin (B1172076) Class

Aminoglycosides are a significant class of bactericidal antibiotics that function by inhibiting protein synthesis in susceptible bacteria. vulcanchem.comsigmaaldrich.com These molecules, characterized by an amino-modified sugar (glycoside) structure, bind to the bacterial 30S ribosomal subunit. vulcanchem.comontosight.ai This binding interferes with the initiation of peptide formation, causing misreading of the messenger RNA (mRNA) and leading to the production of nonfunctional proteins, which ultimately results in bacterial cell death. vulcanchem.comontosight.ai Aminoglycosides, such as streptomycin, kanamycin (B1662678), and gentamicin (B1671437), are particularly effective against aerobic Gram-negative bacteria. sigmaaldrich.comsigmaaldrich.com

The nebramycin complex is a group of related aminoglycoside antibiotics produced during the fermentation of the bacterium Streptomyces tenebrarius. google.comwikipedia.org First isolated in the 1960s, this complex was found to possess a broad spectrum of antimicrobial activity. google.comwikipedia.org All components within the nebramycin complex are basic, water-soluble compounds that share a common structural feature: a cyclitol core modified with amino sugars. vulcanchem.comwikipedia.org

Identification and Classification of Nebramycin Factors within the Complex

Research has revealed that the nebramycin complex is not a single substance but a mixture of several structurally related compounds, referred to as "factors". google.com The number and abundance of these factors can vary depending on the specific strain of S. tenebrarius and the fermentation and isolation methods used. google.com

Initial studies identified at least eight distinct components, designated as nebramycin factors I, I', II, III, IV, V, V', and VI. google.comgoogle.com Over time, several of these factors were isolated, characterized, and in some cases, renamed. Notable examples include:

Nebramycin Factor II , which was identified as apramycin (B1230331). google.com

Nebramycin Factor IV , identified as 6"-O-carbamoylkanamycin B. google.com

Nebramycin Factor V' , a carbamoylated precursor to tobramycin (B1681333). google.com

Nebramycin Factor VI , which was later given the non-proprietary name tobramycin and became a widely used clinical antibiotic. google.comnih.gov

Further research and advanced analytical techniques have led to the identification of other minor components, including Nebramycin factor 12. ontosight.ai

Historical Context of this compound Research and its Relationship to Other Nebramycin Congeners

The discovery of the nebramycin complex dates back to the work of Eli Lilly and Company in 1967 from a soil isolate of Streptomyces tenebrarius. wikipedia.org The initial patent filed in 1968 described the production and isolation of the complex and several of its constituent factors. google.com Much of the early research focused on the most abundant and potent factors, particularly tobramycin (Factor VI). nih.gov

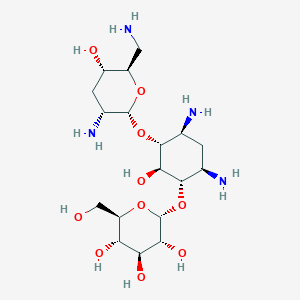

This compound was identified as one of the numerous components within this complex. ontosight.ai Structurally, it is an aminoglycoside that, like its congeners, possesses a streptamine (B1206204) nucleus linked to deoxy sugars. ontosight.ai Its chemical name is D-streptamine, O-2,6-diamino-2,3,6-trideoxy-alpha-D-ribo-hexopyranosyl-(1->4)-O-(alpha-D-glucopyranosyl-(1->6))-2-deoxy-. ontosight.aincats.io

While not as extensively studied or clinically utilized as tobramycin or apramycin, this compound shares the fundamental mechanism of action of the aminoglycoside class. ontosight.ai It binds to the 30S ribosomal subunit, disrupting protein synthesis. ontosight.ai Its relationship to other nebramycin congeners lies in their shared biosynthetic origin from S. tenebrarius and the common 2-deoxystreptamine (B1221613) core, which is a hallmark of many aminoglycosides, including the kanamycins and gentamicins. sigmaaldrich.comgoogle.com

Compound Data Tables

The following tables provide structured data for the chemical compounds mentioned in this article.

Table 1: this compound Chemical Data

| Property | Value |

| Compound Name | This compound |

| CAS Number | 64332-34-9 |

| Molecular Formula | C18H36N4O10 |

| Molecular Weight | 468.5 g/mol |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

| Synonym | D-streptamine, O-2,6-diamino-2,3,6-trideoxy-alpha-D-ribo-hexopyranosyl-(1->4)-O-(alpha-D-glucopyranosyl-(1->6))-2-deoxy- |

Structure

3D Structure

Properties

CAS No. |

64332-34-9 |

|---|---|

Molecular Formula |

C18H36N4O10 |

Molecular Weight |

468.5 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C18H36N4O10/c19-3-9-8(24)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)12(26)11(25)10(4-23)30-18/h5-18,23-28H,1-4,19-22H2/t5-,6+,7+,8-,9+,10+,11+,12-,13+,14-,15+,16-,17+,18+/m0/s1 |

InChI Key |

RTOAPJRCIZBHKA-HFSBJZBZSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(CC(C(O3)CN)O)N)N |

Origin of Product |

United States |

Genetic Engineering and Metabolic Engineering for Enhanced Production of Nebramycin Factor 12

Strategies for Manipulating Biosynthetic Pathways

The biosynthesis of nebramycin (B1172076) and other aminoglycosides is a complex process involving numerous enzymatic steps, starting from primary metabolites like D-glucosamine and L-glutamine. nih.gov The genetic instructions for this intricate assembly line are encoded in biosynthetic gene clusters (BGCs). nih.gov Manipulating these BGCs is the cornerstone of enhancing Nebramycin factor 12 production. nih.gov

Key strategies for this manipulation include:

Site-directed mutagenesis: This technique allows for precise changes to the DNA sequence of a gene, enabling the alteration of enzyme function to improve catalytic efficiency or change substrate specificity. nih.gov

Gene replacement and inactivation: By removing or disabling genes responsible for the production of unwanted byproducts, the metabolic flux can be redirected towards the synthesis of the desired compound. nih.gov

Protoplast fusion: This method combines the entire genetic content of two different strains, potentially bringing together desirable traits for enhanced production. nih.gov

Co-expression of genes: Introducing specific genes, sometimes from different organisms, can add novel enzymatic activities to the pathway or bolster existing ones. nih.gov

A critical discovery in the nebramycin biosynthetic pathway was the existence of a branch point where the glycosyltransferase enzyme exhibits substrate promiscuity, leading to two parallel pathways. researchgate.net By exchanging this glycosyltransferase, it is possible to alter the flow of intermediates through these pathways, offering a powerful control point for optimizing the production of specific nebramycin factors. researchgate.net

Gene Disruption and Inactivation for Byproduct Reduction (e.g., aprK, tobZ genes)

A significant challenge in the industrial production of a specific nebramycin factor is the simultaneous synthesis of a mixture of structurally related compounds. mdpi.com For instance, in the production of tobramycin (B1681333) (a key nebramycin factor), apramycin (B1230331) and carbamoylkanamycin B are common and often undesirable byproducts. nih.govscispace.com Gene disruption is a powerful strategy to eliminate these competing pathways.

Two key genes, aprK and tobZ, have been successfully targeted to streamline production. researchgate.netscispace.com

aprK gene: This gene encodes a putative NDP-octodiose synthase, an enzyme essential for the biosynthesis of apramycin. researchgate.netmdpi.com Disruption of aprK in Streptomyces tenebrarius effectively blocks the apramycin biosynthetic pathway. researchgate.netscispace.comnih.gov This not only eliminates a major byproduct but has also been shown to increase the production of carbamoyltobramycin (CTB), the immediate precursor to tobramycin. scispace.comnih.govresearchgate.net

tobZ gene: This gene, also known as tacA, encodes a carbamoyltransferase. researchgate.netmdpi.comresearchgate.net This enzyme is responsible for the carbamoylation of tobramycin to form CTB. scispace.com By inactivating tobZ in a strain already deficient in aprK, researchers have engineered a S. tenebrarius mutant that directly produces tobramycin as a single major metabolite, simplifying downstream processing. researchgate.netscispace.comnih.gov

The following table summarizes the effects of aprK and tobZ gene disruption on nebramycin production:

| Gene Disrupted | Organism | Effect on Biosynthesis | Outcome | Reference |

| aprK | Streptomyces tenebrarius | Blocks apramycin biosynthesis | Increased production of carbamoyltobramycin (CTB) | researchgate.netscispace.comnih.gov |

| tobZ | S. tenebrarius (in an aprK mutant) | Blocks the conversion of tobramycin to CTB | Direct production of tobramycin as a single metabolite | researchgate.netscispace.comnih.gov |

| aprJ | Streptoalloteichus tenebrarius | Byproduct apramycin almost completely removed | Carbamoyltobramycin production unaffected | nih.gov |

| aprM | Streptoalloteichus tenebrarius | Severely impacted tobramycin biosynthesis | Carbamoyltobramycin production decreased to 12.8% of the initial strain | nih.gov |

Overexpression of Biosynthetic Gene Clusters and Key Enzymes

While eliminating competing pathways is effective, another complementary strategy is to boost the expression of the entire biosynthetic gene cluster (BGC) responsible for producing the desired nebramycin factor. frontiersin.org By introducing an additional copy of the tobramycin BGC into the genome of a mutant strain already lacking the apramycin pathway (ΔaprK), a significant increase in production has been achieved. mdpi.comresearchgate.net This engineered strain demonstrated a 3- to 4-fold higher production of carbamoyltobramycin compared to the precursor strain. researchgate.net

Beyond the entire cluster, overexpressing specific pathway-specific regulatory genes can also activate or enhance production. frontiersin.orgjmb.or.kr For example, the transcriptional regulator TobR, which belongs to the Lrp/AsnC family, has been identified within the tobramycin biosynthesis cluster. researchgate.net Knocking out this regulator was found to increase carbamoyltobramycin biosynthesis by over 22%. researchgate.netresearchgate.net Conversely, overexpressing tobO, a gene whose expression is regulated by TobR, led to a significant increase in carbamoyltobramycin production. researchgate.net Combining the knockout of tobR with the overexpression of tobO further enhanced the final yield. researchgate.net

Combinatorial Biosynthesis Approaches for Novel this compound Analogs

Combinatorial biosynthesis is an exciting frontier in metabolic engineering that involves mixing and matching genes from different biosynthetic pathways, and sometimes different organisms, to create novel chemical structures. nih.govresearchgate.net This approach holds immense potential for generating new analogs of this compound with improved properties, such as enhanced potency, broader spectrum of activity, or the ability to overcome existing antibiotic resistance mechanisms. nih.gov

This can be achieved by:

Heterologous expression: Introducing genes from one species into another to perform a specific chemical modification. nih.gov For example, genes responsible for adding a unique sugar moiety or an acyl group could be expressed in a nebramycin-producing strain to generate a novel derivative. nih.gov

Enzyme modification: Altering the substrate specificity of key enzymes, such as glycosyltransferases, can lead to the incorporation of different sugar units into the final molecule. nih.gov

While specific examples of novel this compound analogs created through combinatorial biosynthesis are still emerging, the principles have been successfully applied to other aminoglycosides. nih.gov For instance, the genes for the biosynthesis of the amino hydroxybutyrate (AHB) moiety from Bacillus circulans could be expressed in a neomycin-producing Streptomyces fradiae to create a new N1-AHB-neomycin B derivative. nih.gov Similar strategies could be envisioned for creating novel this compound analogs.

Optimization of Microbial Fermentation Conditions and Bioprocesses

Genetic modifications are most effective when coupled with the optimization of the fermentation environment. alliedacademies.org Key parameters that can be fine-tuned to maximize the yield of this compound include the composition of the culture medium and the physical conditions within the bioreactor. alliedacademies.orgleadventgrp.com

Media Optimization: The nutritional requirements of the producing microorganism are critical. frontiersin.org Strategies for media optimization often involve:

Screening of carbon and nitrogen sources: Different carbon sources like glucose, starch, and dextrin (B1630399), and nitrogen sources such as soybean meal, yeast extract, and ammonium (B1175870) citrate (B86180) can significantly impact growth and antibiotic production. researchgate.netmdpi.comresearchgate.net

One-Factor-at-a-Time (OFAT): This classical method involves varying one component at a time to determine its optimal concentration. mdpi.com

Statistical methods: Techniques like Response Surface Methodology (RSM) allow for the simultaneous evaluation of multiple factors and their interactions, leading to a more comprehensive optimization. mdpi.com

For example, in the industrial isolate Streptoalloteichus tenebrarius 2444, using fermentation media with high concentrations of starch and dextrin was found to decrease the production of the unwanted byproduct apramycin. researchgate.net

Bioprocess Control: The physical environment of the fermentation must be tightly controlled. alliedacademies.org Important parameters include:

pH: Maintaining the optimal pH is crucial for enzyme activity and cell viability. researchgate.net

Temperature: Each microbial strain has an optimal temperature range for growth and production. researchgate.net

Dissolved Oxygen: As an aerobic process, the oxygen transfer rate is a critical factor affecting nebramycin production. researchgate.net Controlling aeration and agitation rates is essential. vulcanchem.com

The following table highlights key fermentation parameters and their impact:

| Parameter | Optimized Condition/Strategy | Effect on Production | Reference |

| Carbon Source | High concentrations of starch and dextrin | Decreased apramycin byproduct formation | researchgate.net |

| Nitrogen Source | Combination of yeast extract and beef extract | Optimized microbial cellulose (B213188) production (a related polysaccharide) | researchgate.net |

| pH | Controlled at 7.0-7.5 | Enhanced tobramycin yield | vulcanchem.com |

| Aeration | 0.8 vvm (volumes of air per volume of liquid per minute) | Enhanced tobramycin yield | vulcanchem.com |

| Oxygen Transfer Rate | 0.50 mMO2/min | Maximized nebramycin factor 5' productivity | researchgate.net |

Metabolic Flux Analysis and Network Modeling for Strain Improvement

Metabolic flux analysis (MFA) is a powerful tool for quantifying the rates of metabolic reactions within a cell, providing a detailed snapshot of its physiological state. nih.gov By using isotopically labeled substrates, such as ¹³C-glucose, researchers can trace the flow of carbon through the central metabolic pathways and into the biosynthesis of secondary metabolites like nebramycin. nih.govresearchgate.net

This approach allows for the identification of bottlenecks in the production pathway and provides a rational basis for targeted genetic modifications. nih.gov For example, MFA in S. tenebrarius revealed a connection between the primary carbon metabolism and the composition of the nebramycin complex. nih.govresearchgate.net It was found that adding glycerol (B35011) to the glucose-based medium, which is more reduced, led to a threefold greater reduction of the unwanted kanamycin (B1662678) portion of the antibiotic complex. nih.govresearchgate.net This was associated with higher calculated production rates of NADH and NADPH, the reducing cofactors required for the conversion of kanamycin B to tobramycin. nih.gov

MFA also led to the discovery of an active Entner-Doudoroff (ED) pathway in S. tenebrarius, which was previously thought to be non-functional in Streptomyces. nih.govresearchgate.net During the transition from the growth phase to the production phase, a metabolic shift was observed, with a decrease in the flux through the ED pathway and an increase in the fluxes through the Embden-Meyerhof-Parnas (glycolysis) and pentose (B10789219) phosphate (B84403) pathways. nih.govresearchgate.net This detailed understanding of the metabolic network provides a roadmap for future strain improvement efforts aimed at channeling more precursors and cofactors towards this compound biosynthesis. nih.gov

Molecular Mechanisms of Action of Nebramycin Factor 12 As an Aminoglycoside

Interaction with Bacterial Ribosomal Subunits (e.g., 30S ribosomal subunit, 16S rRNA)

The primary intracellular target of Nebramycin (B1172076) factor 12 and other aminoglycosides is the bacterial ribosome, specifically the 30S ribosomal subunit. nih.govditki.com This subunit plays a crucial role in the decoding of messenger RNA (mRNA) during protein synthesis. The binding site for aminoglycosides is located on the 16S ribosomal RNA (rRNA), a major component of the 30S subunit. nih.govdrugbank.com

Aminoglycosides interact with the A-site (aminoacyl-tRNA site) of the 16S rRNA. nih.gov This interaction induces a conformational change in the ribosomal decoding site, which is critical for the fidelity of translation. nih.gov The binding stabilizes the ribosome in a particular conformation that, while allowing tRNA to bind, interferes with the normal process of protein synthesis. nih.gov This interaction is fundamental to the antibiotic's mechanism of action.

Inhibition of Bacterial Protein Synthesis

By binding to the 30S ribosomal subunit, Nebramycin factor 12 inhibits bacterial protein synthesis through two main mechanisms. ditki.com

First, it causes the misreading of the mRNA codon by the ribosome. nih.govditki.com The conformational change induced by the antibiotic's binding to the 16S rRNA A-site reduces the accuracy of tRNA selection. nih.gov This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins. nih.gov

Second, the binding of the aminoglycoside can block the translocation of the peptidyl-tRNA from the A-site to the P-site (peptidyl-tRNA site) on the ribosome. ditki.comnih.gov This interference with the movement of tRNA and mRNA through the ribosome effectively halts the elongation of the polypeptide chain, leading to a premature termination of protein synthesis. nih.gov

| Inhibition Mechanism | Consequence |

| mRNA Codon Misreading | Synthesis of non-functional or toxic proteins. nih.gov |

| Blockage of Translocation | Premature termination of protein synthesis. ditki.comnih.gov |

Molecular Target Identification and Binding Dynamics

The precise molecular target for aminoglycosides like this compound is the decoding A-site of the 16S rRNA within the 30S ribosomal subunit. nih.gov Studies on related aminoglycosides, such as tobramycin (B1681333), have shown that there are specific binding sites on the ribosome. nih.gov The primary binding site is considered responsible for the direct inhibition of protein synthesis, while secondary binding sites may be related to the misreading of mRNA. nih.gov

The binding dynamics involve a high-affinity interaction between the aminoglycoside molecule and the rRNA. This binding can be negatively cooperative, meaning the binding of one molecule can affect the binding of subsequent ones. nih.gov The potency of the inhibition is directly related to the affinity of the aminoglycoside for its ribosomal target. nih.gov The structural integrity of this binding site is crucial; alterations in the 16S rRNA can lead to resistance to this class of antibiotics. nih.gov

Mechanisms of Bacterial Resistance to Nebramycin Factor 12

Enzymatic Inactivation by Aminoglycoside-Modifying Enzymes (AMEs)

The most prevalent mechanism of resistance to aminoglycoside antibiotics is their inactivation by a diverse group of enzymes known as Aminoglycoside-Modifying Enzymes (AMEs). These enzymes catalyze the covalent modification of specific hydroxyl or amino groups on the aminoglycoside structure. This chemical alteration sterically hinders the antibiotic's ability to bind to its target, the 16S rRNA within the bacterial ribosome, leading to a loss of antibacterial activity. AMEs are broadly classified into three main families based on the type of chemical modification they perform.

While direct studies on Nebramycin (B1172076) factor 12 are limited, the activity of these enzymes on the closely related nebramycin complex and other aminoglycosides provides a strong indication of the resistance mechanisms it likely encounters.

Aminoglycoside N-acetyltransferases (AACs) are a prominent family of AMEs that mediate resistance by transferring an acetyl group from acetyl-CoA to an amino group on the aminoglycoside scaffold. This acetylation neutralizes a positive charge on the antibiotic, which is crucial for its interaction with the negatively charged phosphate (B84403) backbone of ribosomal RNA. The modification ultimately reduces the binding affinity of the drug to the ribosome.

Different AAC enzymes exhibit specificity for different positions on the aminoglycoside molecule. For instance, AAC(3) enzymes acetylate the 3-amino group, AAC(2') enzymes act on the 2'-amino group, and AAC(6') enzymes modify the 6'-amino group. The presence of specific AAC-encoding genes in a bacterium can determine its resistance profile to a range of aminoglycosides. For example, the AAC(2') enzyme from Mycobacterium fortuitum has been shown to have high activity against tobramycin (B1681333), an antibiotic structurally similar to components of the nebramycin complex.

Table 1: Representative Aminoglycoside N-Acetyltransferases (AACs) and their General Substrates

| Enzyme Class | Modification Site | General Aminoglycoside Substrates |

| AAC(3) | 3-amino group | Gentamicin (B1671437), Tobramycin, Kanamycin (B1662678) |

| AAC(6') | 6'-amino group | Tobramycin, Amikacin (B45834), Kanamycin, Neomycin |

| AAC(2') | 2'-amino group | Gentamicin, Tobramycin, Dibekacin (B1670413) |

This table represents general substrate profiles for AAC enzymes; specific activity against Nebramycin factor 12 would require direct experimental validation.

Aminoglycoside O-nucleotidyltransferases (ANTs), also known as adenylyltransferases (AADs), constitute another major family of AMEs. These enzymes catalyze the transfer of a nucleotide monophosphate, typically an adenylyl group from ATP, to a hydroxyl group on the aminoglycoside. This addition of a bulky, negatively charged group drastically alters the structure of the antibiotic, preventing its effective binding to the ribosomal A-site.

ANT enzymes are classified based on the position of the hydroxyl group they modify. For example, ANT(2") enzymes modify the 2"-hydroxyl group, a common mechanism of resistance to gentamicin and tobramycin. Another clinically significant enzyme, ANT(4'), modifies the 4'-hydroxyl group and can inactivate a broad range of aminoglycosides, including tobramycin and amikacin. The activity of these enzymes against this compound would depend on the presence and accessibility of susceptible hydroxyl groups on its structure.

Table 2: Representative Aminoglycoside O-Nucleotidyltransferases (ANTs) and their General Substrates

| Enzyme Class | Modification Site | General Aminoglycoside Substrates |

| ANT(2") | 2"-hydroxyl group | Gentamicin, Tobramycin, Kanamycin |

| ANT(4') | 4'-hydroxyl group | Amikacin, Tobramycin, Kanamycin |

| ANT(3") | 3"-hydroxyl group | Streptomycin, Spectinomycin |

This table represents general substrate profiles for ANT enzymes; specific activity against this compound would require direct experimental validation.

The third major family of AMEs is the aminoglycoside O-phosphotransferases (APHs), or kinases. These enzymes transfer the terminal phosphate group from ATP to a hydroxyl group on the aminoglycoside antibiotic. Similar to nucleotidylation, this phosphorylation introduces a bulky, negatively charged moiety that disrupts the electrostatic interactions necessary for high-affinity binding to the 16S rRNA.

APH enzymes are also categorized based on the site of modification. APH(3') enzymes, which phosphorylate the 3'-hydroxyl group, were among the first to be discovered and are a major cause of resistance to antibiotics like kanamycin and neomycin. The bifunctional enzyme AAC(6')-Ie/APH(2")-Ia, commonly found in Gram-positive pathogens, possesses both acetyltransferase and phosphotransferase activity, conferring broad resistance to many clinically important aminoglycosides. The susceptibility of this compound to APH enzymes would be contingent on the specific hydroxyl groups present in its structure.

Table 3: Representative Aminoglycoside O-Phosphotransferases (APHs) and their General Substrates

| Enzyme Class | Modification Site | General Aminoglycoside Substrates |

| APH(3') | 3'-hydroxyl group | Kanamycin, Neomycin, Amikacin |

| APH(2") | 2"-hydroxyl group | Gentamicin, Tobramycin, Kanamycin |

| APH(6) | 6-hydroxyl group | Streptomycin |

This table represents general substrate profiles for APH enzymes; specific activity against this compound would require direct experimental validation.

Ribosomal Modifications

In addition to enzymatic inactivation of the antibiotic, bacteria can develop resistance to aminoglycosides by altering the drug's target, the ribosome. These modifications prevent or reduce the binding affinity of the antibiotic, allowing protein synthesis to continue even in its presence.

Mutations in the genes encoding ribosomal proteins can lead to resistance. The most well-characterized example for aminoglycosides is mutations in the rpsL gene, which encodes the ribosomal protein S12. The S12 protein is a key component of the 30S ribosomal subunit and is located near the aminoglycoside binding site.

Specific point mutations in the rpsL gene can result in amino acid substitutions in the S12 protein. These changes can alter the conformation of the ribosomal A-site, thereby reducing the binding affinity of certain aminoglycosides, most notably streptomycin. While highly effective for streptomycin, resistance conferred by rpsL mutations is often specific to this compound and may not affect other aminoglycosides to the same extent. The impact of rpsL mutations on the activity of this compound has not been extensively studied, but it represents a potential, albeit likely narrow, mechanism of resistance.

A clinically significant and increasingly common mechanism of ribosomal modification is the enzymatic methylation of the 16S rRNA. This is mediated by a group of enzymes called 16S rRNA methyltransferases (RMTs). These enzymes add a methyl group to specific nucleotides within the A-site of the 16S rRNA, the direct binding site of aminoglycosides.

This methylation event, most commonly occurring at the N7 position of guanine (B1146940) G1405 or the N1 position of adenine (B156593) A1408, sterically obstructs the binding of a broad range of aminoglycosides. nih.gov Unlike AMEs, which inactivate specific antibiotics, or rpsL mutations, which have a narrow spectrum, 16S rRNA methylation can confer very high levels of resistance to nearly all clinically relevant 4,6-disubstituted 2-deoxystreptamine (B1221613) aminoglycosides, including tobramycin, gentamicin, and amikacin. nih.gov Given that nebramycins belong to this structural class, it is highly probable that 16S rRNA methylation is an effective mechanism of resistance against this compound. The gene encoding a 16S rRNA methylase, kgmB, has been identified in the nebramycin-producing organism Streptomyces tenebrarius, suggesting this is a native resistance mechanism. nih.gov

Role of Efflux Pump Systems in Resistance

One of the primary mechanisms by which bacteria achieve resistance to a broad spectrum of antimicrobial agents, including aminoglycosides like this compound, is through the active extrusion of the drug from the cell. mdpi.com This process is mediated by efflux pumps, which are transport proteins located in the bacterial cell membrane. mdpi.com By actively pumping antibiotics out of the cytoplasm, these systems prevent the drug from reaching its intracellular target—the ribosome—thereby reducing its efficacy. mdpi.com

In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) superfamily of efflux pumps is a major contributor to intrinsic and acquired multidrug resistance. nih.gov These are complex, tripartite systems that span the entire bacterial cell envelope, consisting of an inner membrane transporter, a periplasmic membrane fusion protein (MFP), and an outer membrane factor (OMF). nih.gov

Key examples of RND-type efflux pumps implicated in aminoglycoside resistance include:

AdeABC System in Acinetobacter baumannii : This pump is a well-characterized RND-type efflux system that confers resistance to a wide range of antibiotics. nih.gov The AdeABC operon encodes the components AdeA (MFP), AdeB (RND transporter), and AdeC (OMF). nih.gov Overexpression of this pump, often due to mutations in the regulatory AdeRS two-component system, leads to decreased susceptibility to numerous antimicrobials, including aminoglycosides such as gentamicin and netilmicin (B1678213). mdpi.com While AdeABC contributes to resistance, it typically increases the minimum inhibitory concentrations (MICs) to a low or moderate level, which can facilitate the selection of high-level resistance through other mechanisms. asm.org

MexXY-OprM System in Pseudomonas aeruginosa : This is another critical RND efflux system recognized for its unique ability to extrude aminoglycosides, a function not common to all RND pumps. microbiologyresearch.orgbiorxiv.org The system is composed of the inner membrane protein MexY, the periplasmic protein MexX, and the outer membrane channel OprM, which it shares with the MexAB-OprM pump. microbiologyresearch.org The MexXY-OprM system contributes significantly to the intrinsic and adaptive resistance of P. aeruginosa to aminoglycosides like gentamicin, tobramycin, and amikacin. nih.govmicrobiologyresearch.org Its expression is controlled by the repressor protein MexZ, and mutations in the mexZ gene can lead to overexpression of the pump and enhanced aminoglycoside resistance. microbiologyresearch.orgmicrobiologyresearch.org

The following interactive table summarizes key efflux pump systems in clinically relevant bacteria known to transport aminoglycosides.

| Efflux Pump System | Pump Family | Bacterial Species | Key Components | Known Aminoglycoside Substrates |

| AdeABC | RND | Acinetobacter baumannii | AdeA (MFP), AdeB (Transporter), AdeC (OMF) | Gentamicin, Netilmicin, Tobramycin |

| MexXY-OprM | RND | Pseudomonas aeruginosa | MexX (MFP), MexY (Transporter), OprM (OMF) | Gentamicin, Tobramycin, Amikacin |

| AcrAD-TolC | RND | Enterobacterales (e.g., E. coli) | AcrA (MFP), AcrD (Transporter), TolC (OMF) | Gentamicin, Tobramycin |

Genetic Determinants and Dissemination of Resistance (e.g., Mobile Genetic Elements)

The acquisition and spread of antibiotic resistance genes throughout bacterial populations are largely driven by mobile genetic elements (MGEs). frontiersin.org These are segments of DNA that can move within a genome or be transferred between different bacterial cells through horizontal gene transfer. frontiersin.org MGEs serve as vectors for a variety of genes, including those that encode for antibiotic resistance, such as the enzymes that modify aminoglycosides or the components of efflux pumps. The primary MGEs involved in the dissemination of resistance to aminoglycosides include plasmids, transposons, and integrons. frontiersin.org

Plasmids : These are self-replicating, extrachromosomal DNA molecules that frequently carry multiple antibiotic resistance genes. asm.org For instance, plasmids carrying genes for carbapenemases in Klebsiella pneumoniae often also harbor genes conferring resistance to other drug classes, including aminoglycosides. asm.org

Transposons : Also known as "jumping genes," transposons are segments of DNA that can move from one location to another within a host's genetic material. They are a critical vehicle for mobilizing aminoglycoside resistance genes. A study on Acinetobacter baumannii identified the transposon TnaphA6 carrying the aphA6 gene, which confers resistance to aminoglycosides. frontiersin.org Similarly, the transposon Tn6020 has been found to carry the aphA1b gene. frontiersin.org

Resistance Islands : These are large chromosomal regions containing clusters of resistance genes that are often flanked by MGEs like insertion sequences, facilitating their movement. In A. baumannii, Acinetobacter Genomic Resistance Islands (AbGRIs) are common locations for aminoglycoside resistance genes. frontiersin.org For example, the armA gene (encoding a 16S rRNA methyltransferase) is frequently found within AbGRI3, and the aphA1b gene can be located within AbGRI2. frontiersin.org

The horizontal transfer of these MGEs allows for the rapid spread of resistance, even between different bacterial species, posing a significant threat to the continued efficacy of aminoglycosides like this compound. frontiersin.org

The table below provides detailed findings on specific genetic determinants of aminoglycoside resistance and the MGEs responsible for their dissemination in Acinetobacter baumannii.

| Resistance Gene | Gene Product Function | Mobile Genetic Element | Bacterial Species |

| armA | 16S rRNA Methyltransferase | Acinetobacter Genomic Resistance Island 3 (AbGRI3) | Acinetobacter baumannii |

| aphA6 | Aminoglycoside Phosphotransferase | Transposon (TnaphA6) on a RepAci6 plasmid | Acinetobacter baumannii |

| aphA1b | Aminoglycoside Phosphotransferase | Transposon (Tn6020) within AbGRI2 | Acinetobacter baumannii |

| aadB | Aminoglycoside Nucleotidyltransferase | Plasmid (pRAY*) | Acinetobacter baumannii |

Structure Activity Relationship Sar Studies of Nebramycin Factor 12 and Its Analogs

Identification of Key Structural Moieties for Biological Activity

The 2-deoxystreptamine (B1221613) (2-DOS) core is a fundamental scaffold for many aminoglycoside antibiotics, including the nebramycin (B1172076) family. pnas.orgnih.govacs.org This aminocyclitol moiety plays a primary role in the antibiotic's mechanism of action. pnas.org The arrangement and types of amino sugar moieties attached to this central core are significant contributors to the antibacterial spectrum and activity. ontosight.ai

For instance, in the closely related tobramycin (B1681333) (nebramycin factor 6), the 6'-OH group is important for forming hydrogen bonds with the ribosomal target. vulcanchem.com The number and placement of amino groups on the hexose (B10828440) rings also profoundly affect the compound's ability to inhibit protein synthesis and cause misreading of mRNA. asm.org Studies have shown that the N-6′ amino group of tobramycin is one of the most important for binding to the ribosomal RNA (rRNA) target. acs.org

The nebramycin complex is composed of several factors that share a cyclitol core modified with amino sugars, enabling them to target the 16S rRNA in the A-site of Gram-negative bacteria. vulcanchem.com The structural integrity of these rings and their specific linkages are vital for maintaining the conformation necessary for effective ribosomal binding.

Impact of Specific Functional Group Modifications on Activity

Modifying specific functional groups on the nebramycin scaffold has been a key strategy to overcome bacterial resistance and enhance antibacterial potency.

A common mechanism of resistance to aminoglycosides is the enzymatic modification of the drug by aminoglycoside-modifying enzymes (AMEs), which can add chemical groups that prevent the antibiotic from binding to the ribosome. frontiersin.org Therefore, a primary focus of SAR studies has been the removal or alteration of functional groups targeted by these enzymes.

Hydroxyl Groups: The absence of the 3'-hydroxyl group in tobramycin (3'-deoxykanamycin B) is a key feature that allows it to evade modification by certain AMEs. frontiersin.org The creation of dibekacin (B1670413) (3′,4′-dideoxykanamycin B), which lacks both the 3'- and 4'-hydroxyl groups, was modeled after tobramycin to further circumvent enzymatic inactivation. frontiersin.org

Amino Groups: The amino groups are critical for activity, but also sites for enzymatic inactivation (e.g., acetylation). vulcanchem.comasm.org Modification of the 6'-amino group has been shown to be advantageous in overcoming resistance mechanisms. frontiersin.org For example, the addition of a γ-amino-α-hydroxybutyryl (AHB) group at the 1-position of the 2-deoxystreptamine ring, as seen in amikacin (B45834), can sterically hinder the binding of many AMEs. frontiersin.org Similarly, ethylation of the 6'-amino group in sisomicin (B1680986) to produce netilmicin (B1678213) has proven to be a successful strategy. frontiersin.org Recent studies have also demonstrated that modifications at both the 6'- and 3''-amino groups can lead to analogs with improved antibacterial activity and reduced toxicity. frontiersin.org

The following table summarizes the impact of key functional group modifications on the activity of nebramycin analogs:

| Modification | Parent Compound | Resulting Analog | Impact on Activity |

| Deoxygenation at 3' position | Kanamycin (B1662678) B | Tobramycin | Evades certain AMEs |

| Deoxygenation at 3' and 4' positions | Kanamycin B | Dibekacin | Broader resistance evasion |

| Acylation of 1-amino group | Kanamycin A | Amikacin | Protection from multiple AMEs |

| Ethylation of 6'-amino group | Sisomicin | Netilmicin | Improved activity against some resistant strains |

| Acylation of 6'-amino and methylation of 3''-amino groups | Amikacin | 6′-N-acyl-3″-N-methylated analogs | Improved activity against multidrug-resistant bacteria and reduced nephrotoxicity frontiersin.org |

Pharmacophore Mapping and Minimum Structure Identification

Pharmacophore mapping helps to identify the essential spatial arrangement of functional groups required for biological activity. For aminoglycosides like nebramycin factor 12, the pharmacophore consists of key features that interact with the bacterial ribosomal target. frontiersin.orgnih.gov

The minimum structure required for activity generally includes the 2-deoxystreptamine core with specific amino and hydroxyl groups positioned for optimal interaction with the A-site of the 16S rRNA. frontiersin.orgnih.gov The spatial orientation of these groups is critical. nih.gov For instance, studies on apramycin-paromomycin analogues have shown that compounds with an equatorial hydroxyl or amino group in a bicyclic ring I system are significantly more active than their axial counterparts, which supports crystallographically derived models of how these drugs bind to the ribosome. nih.gov

The process of identifying the minimum structure involves:

Collecting data on structurally related molecules and their biological activities. nih.govbiorxiv.org

Identifying the common structural features present in active compounds. nih.govbiorxiv.org

Determining which parts of the molecule are essential for interacting with the target. frontiersin.orgbiorxiv.org

This approach allows for the design of novel analogs that retain the essential pharmacophoric features while incorporating modifications to overcome resistance. frontiersin.orgnih.gov The minimum structure is not a real molecule but an abstract representation of the necessary chemical features. biorxiv.org

Design and Chemical/Microbial Synthesis of Novel this compound Analogs

The insights gained from SAR and pharmacophore studies have guided the design and synthesis of novel nebramycin analogs with improved properties. Both chemical and microbial methods are employed in their creation.

Chemical Synthesis: The complexity of aminoglycoside structures makes total chemical synthesis challenging. ru.nl However, semi-synthetic approaches, where natural aminoglycosides are chemically modified, are more common. This allows for the regioselective modification of specific functional groups. frontiersin.org For example, new amikacin analogs with modifications at the C6′ and C3″-amino groups have been efficiently generated through such methods. frontiersin.org The development of orthogonally protected 2-DOS scaffolds has provided versatile precursors for the synthesis of new aminoglycoside antibiotics. ru.nl

Microbial Synthesis (Combinatorial Biosynthesis): Genetic engineering of antibiotic-producing microorganisms offers a powerful alternative for generating novel analogs. nih.gov This approach, often called combinatorial biosynthesis, involves manipulating the biosynthetic pathways of organisms like Streptomyces tenebrarius, the producer of the nebramycin complex. nih.govresearchgate.net

Key strategies include:

Gene Disruption: Inactivating genes responsible for the production of undesired byproducts can increase the yield of the target compound. For instance, disrupting the aprK gene in S. tenebrarius abolishes apramycin (B1230331) biosynthesis and increases the production of carbamoyltobramycin, a precursor to tobramycin. nih.gov

Heterologous Expression: Introducing genes from other organisms can lead to the creation of hybrid antibiotics. For example, expressing genes for 3'-dehydroxylation from the lividomycin producer in a neomycin-producing strain could generate 3'-deoxy-neomycin B, an analog expected to be more active against certain resistant pathogens. nih.gov

Glycosyltransferase Exchange: Swapping glycosyltransferase genes can alter the sugar moieties attached to the 2-DOS core, potentially leading to novel compounds with different activities. researchgate.net

Mutasynthesis: This technique involves feeding a mutant organism, which is blocked in the synthesis of a specific precursor (like 2-deoxystreptamine), with synthetic analogs of that precursor. pnas.org The mutant may then incorporate these analogs into new "hybrimycin" antibiotics. pnas.org

These innovative synthetic and biosynthetic approaches, grounded in a solid understanding of SAR, continue to be a promising avenue for the development of the next generation of aminoglycoside antibiotics. nih.govnih.gov

Advanced Analytical Methodologies for Nebramycin Factor 12 Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of nebramycin (B1172076) factors, offering high selectivity and sensitivity for detecting biosynthetic intermediates from fermentation broths. nih.gov An integrated approach, combining solid-phase extraction (SPE) for sample cleanup with LC-MS/MS, has proven effective for the simultaneous profiling of multiple aminoglycosides produced by Streptomyces tenebrarius. nih.gov

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray ionization (ESI) is the preferred ionization method for polar molecules like aminoglycosides, typically operating in positive ion mode due to the presence of multiple amine groups that are readily protonated. nih.gov In the analysis of the nebramycin complex, ESI-MS/MS is used to generate characteristic fragmentation patterns for each factor. researchgate.net The identity of each compound is confirmed by comparing these fragmentation patterns with those of known standards or by deducing them from the structures of related factors. researchgate.net

For instance, the fragmentation of various nebramycin factors reveals common product ions corresponding to the core aminocyclitol ring structures, such as 2-deoxystreptamine (B1221613) (DOS). researchgate.net While specific fragmentation data for Nebramycin factor 12 is not extensively published, the analysis of the closely related tobramycin (B1681333) (Nebramycin factor 6) shows a protonated molecule [M+H]⁺ at m/z 468, which then fragments to produce significant product ions, such as m/z 163 and m/z 324, that are used for identification and quantification. nih.govoup.comnih.gov

Multiple Reaction Monitoring (MRM) for Quantification

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive MS/MS technique used for quantification. In this mode, the mass spectrometer is set to detect one or more specific precursor-to-product ion transitions for a target analyte. oup.com This method provides excellent selectivity by filtering for both the parent mass of the analyte and a specific fragment mass, significantly reducing background noise. nih.gov

For the quantification of tobramycin, a compound structurally similar to other nebramycin factors, specific MRM transitions have been established. These transitions are monitored over time as the compound elutes from the LC column, and the resulting peak area is proportional to the concentration of the analyte. oup.com The high selectivity and sensitivity of MRM make it ideal for accurately measuring the concentration of specific nebramycin factors in complex biological matrices like fermentation broths or patient samples. oup.comresearchgate.net

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Tobramycin | 468 | 163 | oup.comnih.gov |

| Tobramycin | 468 | 324 | nih.gov |

| Sisomicin (B1680986) (Internal Standard) | 447.8 | 160 | researchgate.net |

| Tobramycin-d5 (Internal Standard) | 473 | 327 | nih.gov |

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is the primary separation technique used for the analysis of aminoglycosides. nih.gov However, the high polarity and lack of a UV chromophore in molecules like this compound present significant challenges for traditional HPLC methods. mdpi.com To overcome these issues, specialized chromatographic and detection strategies have been developed.

Reversed-Phase Liquid Chromatography (RP-HPLC)

Reversed-phase HPLC is the most frequently employed chromatographic mode for aminoglycoside analysis. nih.gov To achieve retention of these highly polar compounds on nonpolar stationary phases (like C18), ion-pairing agents are added to the mobile phase. nih.govmdpi.com These agents, such as heptafluorobutyric acid (HFBA) or trifluoroacetic acid (TFA), are hydrophobic ions that form a neutral complex with the positively charged amine groups of the aminoglycoside. nih.govresearchgate.netchromatographyonline.com This increases the hydrophobicity of the analyte, allowing it to be retained and separated on the reversed-phase column. mdpi.com A simple and highly selective method for separating nebramycin factors has been developed using a C18 column with HFBA as the ion-pairing reagent. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Reversed-phase C18 | nih.gov |

| Mobile Phase Ion-Pairing Agent | Heptafluorobutyric acid (HFBA) | nih.gov |

| Detection | ESI-MS/MS | nih.gov |

Pulsed Electrochemical Detection (PED)

Pulsed Electrochemical Detection (PED), also known as Pulsed Amperometric Detection (PAD), offers a sensitive alternative for detecting aminoglycosides without derivatization. tandfonline.comtaylorfrancis.com This technique is well-suited for compounds that can be oxidized or reduced at an electrode surface. waters.com Aminoglycosides can be detected with high sensitivity at a gold working electrode following post-column addition of a strong base (e.g., sodium hydroxide) to the mobile phase. tandfonline.comwaters.com The detection is based on the electrochemical response of the hydroxyl groups present in the sugar moieties of the aminoglycoside structure. taylorfrancis.com This method provides reliable and sensitive analysis and has been successfully applied to the separation and detection of numerous aminoglycoside antibiotics. tandfonline.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of complex natural products like this compound. nih.gov While mass spectrometry provides information on molecular weight and fragmentation, NMR provides detailed insights into the precise arrangement of atoms and the stereochemistry of the molecule.

A variety of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the structure. Proton (¹H) NMR provides information about the chemical environment of hydrogen atoms, while Carbon-13 (¹³C) NMR reveals the carbon skeleton. Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), establish proton-proton connectivities, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with their directly attached carbons and more distant carbons, respectively. nih.govnih.gov These experiments allow for the complete assignment of all proton and carbon signals and the determination of the glycosidic linkages between the sugar and aminocyclitol units. nih.govacs.org For aminoglycosides, these techniques have been used to unambiguously assign spectra and identify regioisomeric derivatives even within complex mixtures. nih.gov

Microbiological Assays for Potency and Activity Assessment of this compound

Microbiological assays are fundamental in determining the potency and antimicrobial activity of antibiotics, including the lesser-known this compound. These assays rely on the principle of observing the inhibitory effect of an antibiotic on the growth of susceptible microorganisms. The extent of this inhibition is proportional to the concentration of the antibiotic, allowing for a quantitative assessment of its potency. Standard methods for these assays include agar diffusion and broth dilution techniques, which are widely used to evaluate the efficacy of new antimicrobial agents.

The potency of this compound is determined by comparing its antimicrobial activity against that of a reference standard. This involves preparing a series of dilutions of both the test compound and the standard and observing their effects on a specific test organism. The results of these assays are crucial for standardizing the antibiotic's activity and ensuring its quality and consistency.

Detailed research findings on the specific antimicrobial spectrum and potency of this compound are not extensively available in publicly accessible scientific literature. The majority of research on the nebramycin complex has focused on more abundant and clinically significant factors, such as tobramycin (Nebramycin factor 6). However, based on the general activity of the nebramycin complex, it is anticipated that this compound would exhibit activity primarily against Gram-negative bacteria and some Gram-positive bacteria.

To provide a comprehensive understanding of how the antimicrobial activity of a compound like this compound would be presented, the following data tables illustrate the typical format for reporting Minimum Inhibitory Concentration (MIC) data. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Hypothetical In Vitro Activity of this compound Against Gram-Positive Bacteria

| Organism | Strain | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | ATCC 29213 | Data Not Available |

| Staphylococcus epidermidis | ATCC 12228 | Data Not Available |

| Enterococcus faecalis | ATCC 29212 | Data Not Available |

Hypothetical In Vitro Activity of this compound Against Gram-Negative Bacteria

| Organism | Strain | MIC (μg/mL) |

|---|---|---|

| Escherichia coli | ATCC 25922 | Data Not Available |

| Pseudomonas aeruginosa | ATCC 27853 | Data Not Available |

| Klebsiella pneumoniae | ATCC 700603 | Data Not Available |

The agar diffusion method, another common technique, involves placing paper discs impregnated with a known concentration of the antibiotic onto an agar plate that has been uniformly inoculated with a test microorganism. As the antibiotic diffuses into the agar, it creates a concentration gradient. After incubation, a clear circular zone of inhibition will be observed around the disc where the concentration of the antibiotic is sufficient to prevent bacterial growth. The diameter of this zone is proportional to the potency of the antibiotic.

Factors that can influence the results of microbiological assays include the composition of the culture medium, the pH, the incubation temperature, and the concentration of the inoculum. Therefore, standardized procedures are essential to ensure the accuracy and reproducibility of the results. For the nebramycin family of antibiotics, specific assay conditions have been established to provide reliable measurements of their antimicrobial potency. While specific data for this compound is scarce, the established methodologies for other aminoglycoside antibiotics would be directly applicable to its characterization.

Bioconversion and Enzymatic Modification of Nebramycin Factor 12

In Vitro Enzymatic Transformations of Nebramycin (B1172076) Factors

The nebramycin complex is a family of related aminoglycoside antibiotics produced by Streptomyces tenebrarius. oup.com In vitro enzymatic studies have been crucial in elucidating the biosynthetic pathways of these compounds and in generating modified structures. A key enzyme in the late stages of nebramycin biosynthesis is the O-carbamoyltransferase TobZ. This enzyme catalyzes the ATP-dependent carbamoylation of tobramycin (B1681333) (also known as nebramycin factor 6) at the 6''-hydroxyl group to produce nebramycin 5' (6''-O-carbamoyltobramycin). researchgate.netuni-halle.de

The reaction mechanism of TobZ has been studied in detail. It functions through two distinct domains: a C-terminal domain that binds carbamoyl (B1232498) phosphate (B84403) and ATP to form a carbamoyladenylate intermediate, and an N-terminal domain where the carbamoyl moiety is transferred to the tobramycin substrate. uni-halle.de This enzymatic transformation is a prime example of the specific modifications that can be achieved in vitro.

Another major class of enzymes that modify nebramycin factors are the aminoglycoside-modifying enzymes (AMEs), which are the primary cause of clinical resistance. frontiersin.orgnih.gov These enzymes, often isolated from resistant bacterial strains, have been studied extensively in vitro. They catalyze specific modifications that inactivate the antibiotic. The three main classes of AMEs are:

Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-CoA to specific amino groups on the aminoglycoside.

Aminoglycoside Phosphotransferases (APHs): These enzymes transfer a phosphate group from ATP to specific hydroxyl groups.

Aminoglycoside Nucleotidyltransferases (ANTs): These enzymes transfer an adenylyl group from ATP to specific hydroxyl groups.

While these enzymatic transformations are typically associated with antibiotic inactivation, their high specificity has been harnessed in vitro to understand structure-activity relationships and to create templates for new semi-synthetic drugs. frontiersin.orgnih.gov For instance, the enzyme AAC(6')-Ib is a well-known AME that acetylates the 6'-amino group of aminoglycosides like tobramycin and amikacin (B45834). mdpi.com

| Substrate | Enzyme | Modification Type | Product | Reference |

| Tobramycin (Nebramycin Factor 6) | TobZ | 6''-O-Carbamoylation | Nebramycin 5' | researchgate.netuni-halle.de |

| Kanamycin (B1662678) A | AAC(6')-I | 6'-N-Acetylation | 6'-N-acetylkanamycin | mdpi.com |

| Various Aminoglycosides | APHs, ANTs | Phosphorylation, Adenylylation | Inactivated Aminoglycosides | frontiersin.orgnih.gov |

Biocatalytic Approaches Using Cell-Free Extracts and Purified Enzymes

Biocatalysis using either purified enzymes or cell-free extracts offers a versatile platform for modifying complex molecules like nebramycin factors. These methods circumvent the complexities of whole-cell bioconversions, such as substrate uptake limitations, product toxicity, and competing metabolic pathways. mdpi.comfrontiersin.org

Purified Enzymes: The use of purified enzymes provides the highest degree of control over a reaction. energy.gov Studies on enzymes like TobZ and various AMEs often utilize purified proteins to characterize their kinetics, substrate specificity, and reaction mechanisms. oup.comuni-halle.de For example, the DOI synthase (TbmA), an enzyme involved in the early steps of tobramycin biosynthesis, was expressed in E. coli and purified to confirm its function through in vitro assays. oup.com This approach is essential for fundamental research and for reactions requiring high purity products. However, the cost of enzyme purification can be a limitation for large-scale synthesis. energy.gov

Cell-Free Extracts: Cell-free protein synthesis (CFPS) and the use of crude cell-free extracts (CFE) represent a more time- and cost-effective alternative to using highly purified enzymes. mdpi.comnih.gov These systems contain the entire enzymatic machinery required for transcription and translation or for a specific catalytic cascade. mdpi.commdpi.com For biocatalysis, a CFE can be prepared from a strain that overexpresses a desired enzyme or a complete pathway. This approach eliminates the need for lengthy purification steps and can be more stable, as the native cellular environment can help preserve enzyme activity. nih.gov While not specifically detailed for Nebramycin factor 12 in the provided context, the principles have been widely applied in biocatalysis. frontiersin.orgeuropa.eu For example, cell-free systems have been used to prototype biocatalytic pathways more rapidly than traditional metabolic engineering in whole cells. frontiersin.org This methodology holds significant potential for exploring modifications of nebramycin factors by expressing biosynthetic or modifying enzymes from S. tenebrarius or other organisms in a cell-free format.

Generation of Semi-Synthetic Derivatives through Enzymatic Reactions

The primary goal of modifying existing antibiotics is to generate novel semi-synthetic derivatives with improved properties, such as enhanced potency, a broader spectrum of activity, or the ability to overcome resistance mechanisms. mdpi.com Enzymatic reactions are particularly well-suited for this purpose due to their high regio- and stereoselectivity.

A successful strategy in the broader field of aminoglycosides has been the targeted modification of the 2-deoxystreptamine (B1221613) (2-DOS) ring or the appended sugar moieties to block the sites targeted by AMEs. frontiersin.orgnih.gov Amikacin, for example, is a semi-synthetic derivative of kanamycin A, created by acylating the N-1 amino group of the 2-DOS ring. This modification sterically hinders the approach of many AMEs, making amikacin resistant to their inactivating effects. mdpi.com

More recently, enzymatic and chemoenzymatic approaches have been used to create new derivatives. Researchers have explored the enzymatic acylation of tobramycin and paromomycin (B158545) at the 6'- or 6'''-positions. nih.gov While only specific combinations of aminoglycosides and acyl groups yielded active compounds against resistant bacteria, this work highlights the potential of using enzymes to generate libraries of novel structures for screening. nih.gov

Furthermore, the concept of combinatorial biosynthesis, where genes for modifying enzymes from different pathways are combined, can be applied in vitro. nih.gov Glycosyltransferases, for instance, could be used to attach different sugar moieties to the nebramycin core, potentially altering the compound's activity and resistance profile. researchgate.net The promiscuity of some biosynthetic enzymes can be exploited to accept modified substrates, leading to the creation of novel aminoglycosides directly through biocatalysis. researchgate.net

| Parent Compound | Modifying Enzyme Class (Example) | Resulting Semi-Synthetic Derivative (Class) | Desired Outcome | Reference |

| Kanamycin A | Acyltransferase (Chemical Acylation) | Amikacin | Overcome resistance by AMEs | mdpi.com |

| Sisomicin (B1680986) | (Chemical modification) | Plazomicin | Resistance to most AMEs | frontiersin.orgnih.gov |

| Tobramycin, Paromomycin | Acyltransferase (Enzymatic) | 6'- and 6'''-acylated derivatives | Activity against AME-producing bacteria | nih.gov |

Q & A

Q. How should researchers contextualize conflicting spectral interpretations (e.g., Factor 12 vs. Factor 3)?

- Methodological Answer : Perform comparative 13C NMR under identical conditions (pH, solvent). Use principal component analysis (PCA) to cluster spectral patterns and identify outlier data. Publish raw spectra and computational alignment tools (e.g., Mnova) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.